molecular formula C20H23NOS B1327176 2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898763-13-8

2,4-Dimethyl-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1327176
CAS No.: 898763-13-8
M. Wt: 325.5 g/mol
InChI Key: YHMXOZAULKTQLE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and as a UV filter in cosmetic products. The compound has the molecular formula C20H23NOS and a molecular weight of 325.47 g/mol .

Preparation Methods

The synthesis of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzoyl chloride with 3’-thiomorpholinomethyl benzene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as recrystallization and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a photoinitiator in the polymerization of various monomers, aiding in the formation of polymers with specific properties.

    Biology: The compound is studied for its potential use in biological assays and as a probe for studying protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on cellular processes.

    Industry: In addition to its use as a photoinitiator, it is employed as a UV filter in cosmetic products to protect against harmful UV radiation.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon exposure to UV light, the compound generates reactive species such as free radicals, which initiate polymerization reactions in monomers. This property makes it an effective photoinitiator in the polymer industry.

In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various cellular pathways.

Comparison with Similar Compounds

2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

    Benzophenone: A simpler structure without the thiomorpholine group, commonly used as a UV filter.

    4-Methylbenzophenone: Similar to benzophenone but with a methyl group, used in similar applications.

    2-Hydroxy-4-methoxybenzophenone:

The uniqueness of 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone lies in its thiomorpholine group, which enhances its photoinitiating properties and broadens its range of applications .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-6-7-19(16(2)12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXOZAULKTQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643371
Record name (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-13-8
Record name (2,4-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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